molecular formula C3HBr2N3O3 B085163 Dibromoisocyanuric acid CAS No. 15114-43-9

Dibromoisocyanuric acid

Cat. No. B085163
CAS RN: 15114-43-9
M. Wt: 286.87 g/mol
InChI Key: HHBCEKAWSILOOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibromoisocyanuric acid can be synthesized from isocyanuric acid through a reaction with lithium hydroxide (LiOH) and bromine (Br2) in water. The process involves stirring the mixture to dissolve the bromine, followed by cooling in a refrigerator for 24 hours. The product is then collected by filtration, washed with ice-cold bromine water, and dried in vacuo over potassium hydroxide (KOH) and phosphorus pentoxide (P2O5), resulting in an 88% yield. This synthesis method highlights the compound's accessibility for laboratory and industrial purposes (Virgil, 2001).

Molecular Structure Analysis

Dibromoisocyanuric acid is characterized by the presence of bromine atoms which significantly influence its chemical reactivity. The molecular structure, represented by the molecular weight (MW) of 286.87 and the chemical formula C3HBr2N3O3, is crucial for understanding its reactivity and interaction with other chemical species. The structure of dibromoisocyanuric acid allows for electrophilic bromination reactions, making it a powerful brominating agent for organic synthesis (Virgil, 2001).

Chemical Reactions and Properties

Dibromoisocyanuric acid is highly effective in the electrophilic bromination of aromatic compounds, oximes, and other substrates. Its reactivity is attributed to the highly positive character of the bromine atoms in its structure, making it superior to other N-bromo compounds in bromination reactions. The compound's ability to undergo diverse reactions, including interactions with alkali ions (salt formation) and tertiary nitrogen compounds (complex formation), underscores its versatility in organic chemistry (Gottardi, 1977).

Physical Properties Analysis

The physical properties of dibromoisocyanuric acid, such as its solubility in dichloromethane (CH2Cl2) and sulfuric acid (H2SO4), are important for its application in various chemical processes. It is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin. Proper storage conditions include refrigeration and protection from light and moisture to prevent decomposition (Virgil, 2001).

Chemical Properties Analysis

The chemical behavior of dibromoisocyanuric acid is significantly influenced by its bromine content, which enables it to act as a powerful brominating agent. Its chemical reactivity includes the ability to participate in oxidation reactions, the formation of β-bromoethers, p-bromoacetates, and bromohydrins with high regioselectivity and good yields. These properties make dibromoisocyanuric acid a valuable reagent in organic synthesis, offering an efficient pathway for the introduction of bromine into organic molecules (Almeida, Esteves, & Mattos, 2006).

Scientific Research Applications

Dibromoisocyanuric acid (DBI) is a bromine carrying agent that plays important roles in synthetic chemistry . It’s used in bromination, one of the most important transformations in organic synthesis . Here are some applications:

    • Application : DBI is used in the bromination of organic substrates . Brominated organic substrates are extremely important in chemistry due to their roles as starting compounds .
    • Method : The bromination can be carried out using molecular bromine or bromine carrying agents like DBI .
    • Results : The use of DBI in bromination results in the transformation of organic substrates, making them useful for further reactions .
    • Application : DBI can bring about oxidations in organic molecules . This is particularly useful in various chemical reactions where oxidation is required.
    • Method : The oxidation process involves the reaction of DBI with the organic molecule, resulting in the oxidation of the molecule .
    • Results : The outcome of this application is the successful oxidation of organic molecules, which can then be used in further reactions .
    • Application : DBI is used for one-step perbrominations of aromatic compounds with deactivating substituents .
    • Method : This process involves the reaction of DBI with the aromatic compound in concentrated sulfuric acid, oleum, or fluorosulfonic acid .
    • Results : The outcome of this application is the successful perbromination of aromatic compounds .
    • Application : DBI is used as a brominating agent in dye synthesis .
    • Method : The exact method would depend on the specific dye being synthesized. Generally, DBI would be reacted with the dye precursor to introduce bromine atoms .
    • Results : The result is the successful synthesis of brominated dyes .
    • Application : DBI is used in the synthesis of α,α‐dibromoketones, 1,2‐dibromalkenes, and 1,2‐diketones .
    • Method : The exact method would depend on the specific compound being synthesized. Generally, DBI would be reacted with the compound precursor to introduce bromine atoms .
    • Results : The result is the successful synthesis of α,α‐dibromoketones, 1,2‐dibromalkenes, and 1,2‐diketones .
    • Application : DBI is used for halogenation of organic compounds . Halogenated organic compounds play a very important role in chemistry, they are essential in organic synthesis as starting compounds and synthetic intermediates .
    • Method : The halogenation process involves the reaction of DBI with the organic molecule, resulting in the halogenation of the molecule .
    • Results : The outcome of this application is the successful halogenation of organic molecules, which can then be used in further reactions .

Safety And Hazards

DBI is classified as an oxidizing solid (Category 2), acute toxicity oral (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) . It may intensify fire, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

Future Directions

DBI is extremely important in chemistry due to its roles in organic synthesis as a starting compound . The development of modern coupling reactions has greatly increased the demand for brominating compounds as starting materials . Therefore, the use of DBI in bromination becomes very attractive and consistent with green chemistry principles .

properties

IUPAC Name

1,3-dibromo-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCEKAWSILOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164717
Record name Dibromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoisocyanuric acid

CAS RN

15114-43-9
Record name Dibromoisocyanuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
DP Day, NI Alsenani - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… Dibromoisocyanuric acid: This review highlights some of the most recent synthetic advances since 2015 using the brominating/oxidising agent DBI. This reagent has been employed …
Number of citations: 8 onlinelibrary.wiley.com
W Gottardi - Monatshefte für Chemie/Chemical Monthly, 1977 - Springer
Of the bromo derivatives of isocyanuric acid, unknown until 1967, dibromoisocyanuric acid (DBI) has proved to be a particularly powerful brominating agent, which can be easily …
Number of citations: 16 link.springer.com
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… Dibromoisocyanuric acid (1) has recently been shown H by Gottardil to be an effective … in order to test the feasibility of using dibromoisocyanuric acid for the incorporation of a bromine …
Number of citations: 7 www.publish.csiro.au
S TAŞKESENLİOĞLU - Eastern Anatolian Journal of Science, 2021 - dergipark.org.tr
… Dibromoisocyanuric acid (DBI) is one of the bromine carrying agents that plays important roles … In this minirewiev the synthetic methods of dibromoisocyanuric acid (DBI) and its roles in …
Number of citations: 0 dergipark.org.tr
YD Kwon, MT La, HK Kim - New Journal of Chemistry, 2018 - pubs.rsc.org
… The esterification and thioesterification were readily performed in the presence of dibromoisocyanuric acid in dichloromethane, without any metal catalysts and under mild conditions. …
Number of citations: 14 pubs.rsc.org
S Kang, MT La, HK Kim - Tetrahedron Letters, 2018 - Elsevier
… Amide bonds were synthesized by an oxidative amidation in the presence of dibromoisocyanuric acid (DBI). Treatment of aromatic and aliphatic aldehydes with dibromoisocyanuric acid …
Number of citations: 16 www.sciencedirect.com
YV Suseela, M Sasikumar, T Govindaraju - Tetrahedron Letters, 2013 - Elsevier
… brominating agent in oleum 15 and (iii) dibromoisocyanuric acid (DBI) in oleum as a source … any currently used brominating reagents including dibromoisocyanuric acid (DBI). Easy and …
Number of citations: 19 www.sciencedirect.com
E Cho, A Jayaraman, J Lee, KC Ko… - Advanced Synthesis & …, 2019 - Wiley Online Library
… To expand the scope of this type of reaction, we attempted to employ dibromoisocyanuric acid (DBCA) as a brominating reagent. We also developed the selective synthesis of …
Number of citations: 21 onlinelibrary.wiley.com
GP Ellis, IL Thomas - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The bromination of benzopyrones with dibromoisocyanuric acid (DBI)(12) has been investigated. Chromone, ethyl 4-oxochromen-2-carboxylate, and ethyl 2-oxochromen-3-carboxylate …
Number of citations: 5 pubs.rsc.org
J Malm, AB Hörnfeldt… - Journal of heterocyclic …, 1994 - Wiley Online Library
… 5‐oxide (7), thieno[3,2‐c]‐1,5‐naphthyridine (5) and thieno[3,2‐c]‐1,5‐naphthyridine 5‐oxide (9) could conveniently be brominated at room temperature using dibromoisocyanuric acid …
Number of citations: 7 onlinelibrary.wiley.com

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